molecular formula C5H12NaO5PS B6213961 sodium (diethoxyphosphoryl)methanesulfinate CAS No. 2731007-15-9

sodium (diethoxyphosphoryl)methanesulfinate

Cat. No.: B6213961
CAS No.: 2731007-15-9
M. Wt: 238.2
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Description

Sodium (diethoxyphosphoryl)methanesulfinate is an organosulfur compound that has garnered interest due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility as building blocks in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium (diethoxyphosphoryl)methanesulfinate typically involves the reaction of diethoxyphosphoryl chloride with sodium methanesulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (diethoxyphosphoryl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products

The major products formed from these reactions include sulfonates, sulfides, and various substituted organosulfur compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium (diethoxyphosphoryl)methanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds.

    Biology: It can be used to modify biological molecules, such as proteins and nucleic acids, through sulfonation reactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of sodium (diethoxyphosphoryl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, leading to the formation of sulfonated products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate

Uniqueness

Sodium (diethoxyphosphoryl)methanesulfinate is unique due to its diethoxyphosphoryl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific organosulfur compounds that are not easily accessible using other sulfinates.

Properties

CAS No.

2731007-15-9

Molecular Formula

C5H12NaO5PS

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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